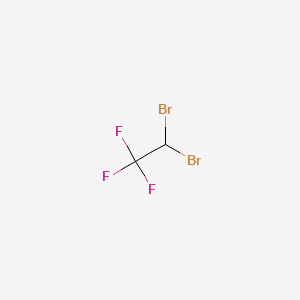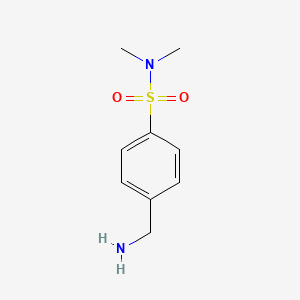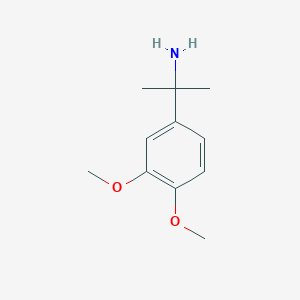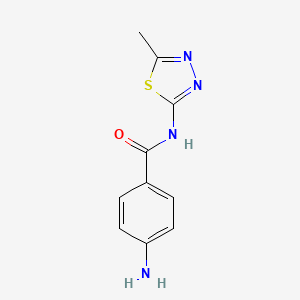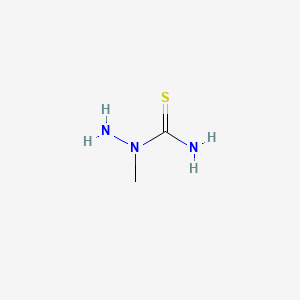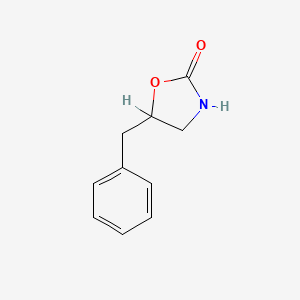
1-丁基-2-甲基吲哚
描述
1-Butyl-2-methylindole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在生物碱中的作用
吲哚衍生物是某些生物碱中普遍存在的结构单元 . 生物碱是天然存在的含有大部分碱性氮原子的有机化合物。它们具有广泛的药理活性,并被用作药物和娱乐性药物。
生物活性化合物
吲哚衍生物已被用作生物活性化合物,用于治疗癌细胞、微生物和人体中的不同类型疾病 . 它们在细胞生物学中起着主要作用,近年来越来越受到关注。
三环吲哚的合成
使用甲磺酸在甲醇中回流,对光学活性环己酮和苯肼盐酸盐进行费歇尔吲哚合成,以良好的产率得到了相应的三环吲哚 . 这表明吲哚衍生物在合成复杂有机化合物中的潜在用途。
加氢胺化催化剂
吲哚衍生物可用于合成加氢胺化反应的催化剂 . 加氢胺化是在碳-碳多重键上添加 N-H 键的过程。这种反应是合成胺的有效方法。
制药应用
由于其生物活性,吲哚衍生物经常用于药物的开发 . 它们可用于创造具有广泛作用的药物,从止痛到治疗精神疾病。
研究和开发
“1-丁基-2-甲基吲哚”可从化工供应公司购买,表明其在研究和开发中的应用 . 科学家和研究人员可以使用这种化合物来探索其性质及其在各个领域的潜在应用。
作用机制
Target of Action
1-Butyl-2-methylindole, also known as 1H-Indole, 1-butyl-2-methyl-, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives, including 1-butyl-2-methylindole, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
1-Butyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in various biochemical processes, including enzyme inhibition and activation. For instance, indole derivatives have been shown to exhibit anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities
Molecular Mechanism
The molecular mechanism of 1-Butyl-2-methylindole involves its interaction with biomolecules at the molecular level. The compound’s indole ring structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets of 1-Butyl-2-methylindole are still being investigated, but its structural similarity to other indole derivatives suggests it may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-2-methylindole may change over time due to its stability and degradation. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays. Indole derivatives are generally stable under standard laboratory conditions, but their degradation products may have different biochemical properties . Long-term studies on 1-Butyl-2-methylindole’s effects on cellular function are needed to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of 1-Butyl-2-methylindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
1-Butyl-2-methylindole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity Indole derivatives are known to affect metabolic flux and metabolite levels, and 1-Butyl-2-methylindole is likely to exhibit similar effects
Transport and Distribution
The transport and distribution of 1-Butyl-2-methylindole within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effectiveness. Understanding the transport and distribution mechanisms of 1-Butyl-2-methylindole is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Butyl-2-methylindole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity
属性
IUPAC Name |
1-butyl-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHUBUOHKIOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068437 | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-35-9 | |
| Record name | 1-Butyl-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
